Tert-butyl 7-(P-tolylsulfonyloxy)-4-azaspiro[2.5]octane-4-carboxylate
Description
tert-Butyl 7-(p-tolylsulfonyloxy)-4-azaspiro[2.5]octane-4-carboxylate is a spirocyclic compound featuring a 4-azaspiro[2.5]octane core modified with a tert-butoxycarbonyl (Boc) protecting group and a p-toluenesulfonyloxy (tosyloxy) substituent. The spiro[2.5]octane scaffold confers conformational rigidity, making it a valuable intermediate in medicinal chemistry for designing bioactive molecules . The tosyloxy group serves as a versatile leaving group, enabling nucleophilic substitution reactions to introduce diverse functionalities .
Properties
Molecular Formula |
C19H27NO5S |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
tert-butyl 7-(4-methylphenyl)sulfonyloxy-4-azaspiro[2.5]octane-4-carboxylate |
InChI |
InChI=1S/C19H27NO5S/c1-14-5-7-16(8-6-14)26(22,23)25-15-9-12-20(19(13-15)10-11-19)17(21)24-18(2,3)4/h5-8,15H,9-13H2,1-4H3 |
InChI Key |
CRAYIFJPLAYQDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C3(C2)CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Preparation
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Spirocyclic amine formation : Synthesis or procurement of 4-azaspiro[2.5]octane core | Cyclization of appropriate diamines and diesters | Formation of the bicyclic spiro structure via intramolecular cyclization |
| 2 | Esterification : Introduction of tert-butyl ester group at the carboxyl position | Reaction of carboxylic acid with tert-butyl alcohol under acid catalysis (e.g., H2SO4) or use of tert-butyl chloroformate under basic conditions | Protects the acid functionality, increases compound stability |
| 3 | Sulfonylation : Conversion of the 7-hydroxy group to p-tolylsulfonyloxy (tosylate) derivative | Reaction with p-toluenesulfonyl chloride (TsCl) in presence of a base such as pyridine or triethylamine | Occurs under mild conditions, tosylate acts as a good leaving group for further transformations |
Representative Reaction Scheme
Starting from 4-azaspiro[2.5]octane-4-carboxylic acid, esterify with tert-butyl alcohol to obtain tert-butyl 4-azaspiro[2.5]octane-4-carboxylate.
Introduce the tosylate group at the 7-position by treating the corresponding 7-hydroxy derivative with p-toluenesulfonyl chloride under basic conditions.
Detailed Reaction Conditions and Mechanistic Insights
Esterification
- Mechanism : Acid-catalyzed nucleophilic substitution where the hydroxyl of the carboxylic acid is replaced by the tert-butyl group.
- Typical Conditions : Use of tert-butyl alcohol with catalytic sulfuric acid or use of tert-butyl chloroformate with a base such as triethylamine.
- Yield : High yields are generally reported due to the stability of tert-butyl esters.
Sulfonylation (Tosylation)
- Mechanism : The hydroxyl group at the 7-position attacks the sulfur atom of p-toluenesulfonyl chloride, displacing chloride ion and forming the sulfonyloxy group.
- Base Role : Pyridine or triethylamine scavenges the hydrochloric acid formed, driving the reaction forward.
- Temperature : Typically performed at 0 to 25 °C to avoid side reactions.
- Outcome : Formation of a tosylate group, which is an excellent leaving group for nucleophilic substitution reactions.
Comparative Analysis of Preparation Routes
| Aspect | Route via Direct Tosylation of Hydroxy Spiro Compound | Alternative Routes (Less Common) |
|---|---|---|
| Starting Material | 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate | Pre-functionalized intermediates |
| Reagents | p-Toluenesulfonyl chloride, base | Sulfonyl chlorides with different aryl groups |
| Reaction Conditions | Mild, 0-25 °C, pyridine or triethylamine | Often harsher or require additional protection steps |
| Yield | Typically high (>70%) | Variable, often lower |
| Scalability | Good for industrial scale | Less common due to complexity |
Research Findings and Applications
- The tosylate group introduced in this compound serves as a versatile handle for further nucleophilic substitution, enabling the synthesis of diverse derivatives.
- The tert-butyl ester protects the carboxyl group during multi-step synthesis and can be removed under acidic conditions to yield the free acid.
- The spirocyclic framework imparts unique steric and electronic properties, valuable in medicinal chemistry for drug design targeting specific receptors or enzymes.
Summary Table of Preparation Methods
| Step No. | Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Cyclization | Diamines, diesters, heat or base | Formation of spirocyclic core | Intramolecular ring closure |
| 2 | Esterification | tert-Butyl alcohol, acid catalyst or tert-butyl chloroformate, base | Protect carboxyl group as tert-butyl ester | Enhances stability and solubility |
| 3 | Sulfonylation | p-Toluenesulfonyl chloride, pyridine or triethylamine, 0-25 °C | Introduce tosylate leaving group | Enables further substitution reactions |
Chemical Reactions Analysis
Tert-butyl 7-(P-tolylsulfonyloxy)-4-azaspiro[2.5]octane-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyloxy group can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It is used as an intermediate in the preparation of more complex molecules.
Biological Studies: Researchers use it to study the interactions of spirocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of tert-butyl 7-(P-tolylsulfonyloxy)-4-azaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets. The sulfonyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The spirocyclic structure imparts unique steric and electronic properties, influencing its reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
tert-Butyl (S)-7-(5-Phenylpent-1-en-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate (3s)
tert-Butyl 7-Amino-4-azaspiro[2.5]octane-4-carboxylate
- Substituent: Amino group (-NH₂).
- Key Features: The amino group enhances nucleophilicity, enabling coupling reactions .
- Molecular Formula : C₁₂H₂₂N₂O₂.
tert-Butyl 7-Oxo-4-azaspiro[2.5]octane-4-carboxylate
- Substituent : Ketone group at position 7.
- Key Features : The oxo group facilitates hydrogen bonding, influencing crystallization behavior .
- Molecular Formula: C₁₂H₁₉NO₃.
Structural Modifications in the Spiro Framework
tert-Butyl 4-Oxo-6-azaspiro[2.5]octane-6-carboxylate
tert-Butyl 7-Oxo-2,6-diazaspiro[3.4]octane-2-carboxylate
- Spiro System : [3.4]octane (vs. [2.5]octane in the target compound).
- Key Features : Smaller ring system introduces steric strain, affecting reactivity .
- Molecular Formula : C₁₁H₁₈N₂O₃.
Pharmaceutical Derivatives
tert-Butyl 7-(2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate
- Substituent : Pyridopyrimidinyl group.
- Applications : Intermediate in Risdiplam (spinal muscular atrophy drug) synthesis .
- Molecular Formula : C₁₉H₂₄N₄O₄.
Comparative Analysis Table
Biological Activity
Tert-butyl 7-(P-tolylsulfonyloxy)-4-azaspiro[2.5]octane-4-carboxylate (CAS No. 2724265-31-8) is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique spirocyclic structure characterized by the presence of:
- A tert-butyl group
- A p-tolylsulfonyloxy group
- An azaspiro framework
The molecular formula is with a molecular weight of approximately .
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets, such as enzymes and receptors. The binding affinity and interaction dynamics can be studied using techniques like:
- Molecular docking
- Surface plasmon resonance
- Fluorescence spectroscopy .
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. The sulfonyloxy group may enhance the compound's ability to penetrate microbial membranes, suggesting potential applications in treating infections.
Anticancer Properties
The azaspiro moiety has been associated with anticancer activity in various studies. Compounds with this structure have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Given the structural complexity of the compound, it may also possess neuroprotective properties. Research on related compounds indicates potential benefits in neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Case Studies
Synthesis Methods
The synthesis of this compound can be approached through several methods:
Q & A
Q. How can this compound serve as a precursor for biologically active spirocyclic derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
